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molecular formula C11H11Cl2NO3 B8739479 N-(3,5-dichlorophenyl) glutaric acid monoamide

N-(3,5-dichlorophenyl) glutaric acid monoamide

Cat. No. B8739479
M. Wt: 276.11 g/mol
InChI Key: IMFWILUSTVYLEX-UHFFFAOYSA-N
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Patent
US04009278

Procedure details

A mixture comprising 27.6 g. of N-(3,5-dichlorophenyl) glutaric acid monoamide, 50 g. of acetic anhydride and 1 g. of anhydrous sodium acetate was fed to a 100 ml. four-necked flask and was heated with stirring at 80° - 90° C. for 1 hour. Thereafter, the acetic acid and acetic anhydride were removed by distillation under reduced pressure, and the residue was washed with water and then dried to obtain 24.8 g. of the above-mentioned compound in the form of white crystals, m.p. 172.5° - 174.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:17])[CH2:11][CH2:12][CH2:13][C:14]([OH:16])=O)[CH:5]=[C:6]([Cl:8])[CH:7]=1.C(OC(=O)C)(=O)C.C([O-])(=O)C.[Na+]>>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:10](=[O:17])[CH2:11][CH2:12][CH2:13][C:14]2=[O:16])[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)NC(CCCC(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 80° - 90° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
four-necked flask and was heated
CUSTOM
Type
CUSTOM
Details
Thereafter, the acetic acid and acetic anhydride were removed by distillation under reduced pressure
WASH
Type
WASH
Details
the residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 24.8 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=C(C=C(C1)Cl)N1C(CCCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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